3-Iodo-6-nitro-1H-indazole
Overview
Description
3-Iodo-6-nitro-1H-indazole: is a heterocyclic organic compound with the molecular formula C7H4IN3O2 . It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of iodine and nitro groups at the 3 and 6 positions, respectively, imparts unique chemical properties to this compound .
Mechanism of Action
Target of Action
It is structurally similar to 6-nitroindazole, which is known to inhibit nitric oxide synthase (nos), specifically the inducible and endothelial forms . NOS plays a crucial role in producing nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
If it acts similarly to 6-Nitroindazole, it may inhibit NOS, thereby reducing the production of nitric oxide . This could lead to changes in cellular signaling and function, given the role of nitric oxide as a signaling molecule.
Biochemical Pathways
If its action is similar to 6-Nitroindazole, it may impact pathways involving nitric oxide signaling .
Result of Action
If it acts similarly to 6-Nitroindazole, it may lead to a decrease in nitric oxide levels, potentially affecting various cellular functions and signaling pathways .
Biochemical Analysis
Biochemical Properties
3-Iodo-6-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway . This interaction can lead to the inhibition of IDO1 activity, which is crucial in regulating immune responses and has implications in cancer therapy. Additionally, this compound can bind to other proteins and enzymes, affecting their catalytic activities and biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by affecting the p53/MDM2 pathway . It also impacts cell cycle regulation, leading to cell cycle arrest in certain cell types. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with IDO1 results in the inhibition of this enzyme, thereby modulating the kynurenine pathway . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects. Beyond this threshold, the adverse effects become more pronounced, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways it influences is the kynurenine pathway, where it inhibits the activity of IDO1 . This inhibition leads to changes in the levels of metabolites within this pathway, affecting overall metabolic flux. Additionally, this compound can interact with other metabolic enzymes, altering the production and utilization of metabolites in different cellular contexts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its activity and function, as it may accumulate in specific organelles or regions where its target enzymes and proteins are located. The distribution of this compound within tissues also affects its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various biochemical and cellular processes. The precise localization of this compound within cells is determined by its interactions with cellular machinery and transport systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-nitro-1H-indazole typically involves the nitration of 3-iodoindazole. One common method includes the following steps:
Nitration Reaction: 3-Iodoindazole is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indazole derivatives.
Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substituted Indazoles: Products formed by nucleophilic substitution at the 3-position.
Amino Indazoles: Products formed by the reduction of the nitro group.
Oxidized Indazoles: Products formed by oxidation reactions.
Scientific Research Applications
Chemistry: 3-Iodo-6-nitro-1H-indazole is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: The compound has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Comparison with Similar Compounds
6-Nitroindazole: Similar structure but lacks the iodine atom at the 3-position.
3-Iodoindazole: Similar structure but lacks the nitro group at the 6-position.
5-Nitroindoline: Contains a nitro group but has a different core structure.
Uniqueness: 3-Iodo-6-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which impart distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-iodo-6-nitro-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGNGLOCQEDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499680 | |
Record name | 3-Iodo-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70315-70-7 | |
Record name | 3-Iodo-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-6-nitroindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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